molecular formula C9H23N3 B14307449 2,5-Dimethylheptane-1,4,7-triamine CAS No. 114662-79-2

2,5-Dimethylheptane-1,4,7-triamine

Cat. No.: B14307449
CAS No.: 114662-79-2
M. Wt: 173.30 g/mol
InChI Key: NPNWQHCXLCJOIK-UHFFFAOYSA-N
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Description

2,5-Dimethylheptane-1,4,7-triamine is a branched aliphatic triamine characterized by a heptane backbone substituted with methyl groups at positions 2 and 5, and amine (-NH₂) groups at positions 1, 4, and 6. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry, polymer synthesis, and catalysis.

Properties

CAS No.

114662-79-2

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

2,5-dimethylheptane-1,4,7-triamine

InChI

InChI=1S/C9H23N3/c1-7(6-11)5-9(12)8(2)3-4-10/h7-9H,3-6,10-12H2,1-2H3

InChI Key

NPNWQHCXLCJOIK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C(CC(C)CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylheptane-1,4,7-triamine typically involves multi-step organic reactions. One common method is the reductive amination of 2,5-dimethylheptane-1,4,7-trione with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylheptane-1,4,7-triamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine groups can be substituted with alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,5-Dimethylheptane-1,4,7-triamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethylheptane-1,4,7-triamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Isomerism in Dimethylheptane Derivatives

The parent hydrocarbon, 2,5-dimethylheptane (CAS 1072-05-5), is structurally related to isomers such as:

  • 2,4-Dimethylheptane (CAS 1071-26-7)
  • 2,3-Dimethylheptane (CAS 3074-71-3)
  • 3,5-Dimethylheptane (CAS 926-82-9)

These isomers differ in methyl group placement, influencing their derivatives' reactivity.

Comparison with Other Triamines

While the provided evidence lacks direct data on analogous triamines, general comparisons can be inferred:

  • 1,4,7-Triazacyclononane (TACN): A cyclic triamine with stronger chelating ability due to pre-organized geometry, unlike the linear 2,5-dimethylheptane-1,4,7-triamine.
  • Linear Aliphatic Triamines (e.g., 1,5,9-Triazanonane): Longer chain triamines exhibit higher flexibility but lower directional stability in coordination complexes.

Physicochemical Properties (Theoretical Analysis)

Table 1: Hypothetical Comparison of Branched Triamines

Compound Molecular Formula Branching Positions Predicted Boiling Point (°C) Solubility in Water
This compound C₉H₂₂N₃ 2,5 ~250–280 Moderate
2,4-Dimethylheptane-1,3,5-triamine C₉H₂₂N₃ 2,4 ~260–290 Low
3,5-Dimethylheptane-1,4,7-triamine C₉H₂₂N₃ 3,5 ~270–300 Low-Moderate

Key Observations :

  • Boiling Points: Increased branching typically reduces boiling points due to decreased surface area and van der Waals interactions. However, the presence of three amine groups elevates boiling points compared to non-amine hydrocarbons .
  • Solubility : Amine groups enhance water solubility via hydrogen bonding. The 2,5-dimethyl substitution may slightly reduce solubility compared to linear triamines due to hydrophobic methyl groups .

Coordination Chemistry

The 1,4,7-amine spacing in this compound may allow for tridentate ligand formation, similar to TACN but with adjustable flexibility. This contrasts with rigid cyclic triamines, offering tunable metal-ligand bond angles .

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